Pelabresib

Description

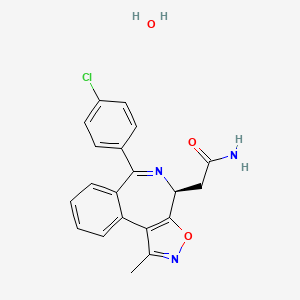

Structure

3D Structure of Parent

Properties

CAS No. |

1845726-14-8 |

|---|---|

Molecular Formula |

C20H18ClN3O3 |

Molecular Weight |

383.8 g/mol |

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide;hydrate |

InChI |

InChI=1S/C20H16ClN3O2.H2O/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11;/h2-9,16H,10H2,1H3,(H2,22,25);1H2/t16-;/m0./s1 |

InChI Key |

LXMGXMQQJNULPR-NTISSMGPSA-N |

Isomeric SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl.O |

Canonical SMILES |

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl.O |

Origin of Product |

United States |

Foundational & Exploratory

Pelabresib's Mechanism of Action in Myelofibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that functions as a bromodomain and extra-terminal domain (BET) inhibitor. In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, this compound targets fundamental disease pathobiology. By inhibiting BET proteins, this compound modulates the transcription of key genes involved in oncogenic signaling and inflammation, particularly the NF-κB and JAK/STAT pathways. Clinical trials, notably the MANIFEST and MANIFEST-2 studies, have demonstrated that this compound, particularly in combination with the JAK inhibitor ruxolitinib, leads to significant clinical improvements in spleen volume, symptom burden, and bone marrow fibrosis. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from clinical studies and detailed experimental methodologies.

Core Mechanism of Action: BET Inhibition

This compound selectively inhibits the BD1 and BD2 bromodomains of BET proteins.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. In myelofibrosis, this process is dysregulated, leading to the overexpression of oncoproteins and pro-inflammatory cytokines.

By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, thereby downregulating the expression of their target genes.[2] This targeted intervention addresses multiple drivers of myelofibrosis pathology.[3]

Impact on Key Signaling Pathways

Downregulation of the NF-κB Pathway

A crucial mechanism of this compound in myelofibrosis is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] The NF-κB pathway is a central regulator of inflammation and is constitutively active in the malignant cells of myelofibrosis patients, driving the production of numerous pro-inflammatory cytokines that contribute to bone marrow fibrosis and systemic symptoms.[5][6] this compound's inhibition of BET proteins disrupts the transcriptional activation of NF-κB target genes, leading to a reduction in circulating pro-inflammatory cytokines.[1][5]

Modulation of the JAK/STAT Pathway

Myelofibrosis is fundamentally a disease of dysregulated Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling.[7] While this compound does not directly inhibit JAK kinases, its mechanism is synergistic with JAK inhibitors like ruxolitinib.[3] Preclinical models suggest that the combination of a BET inhibitor and a JAK inhibitor results in a more profound reduction of splenomegaly, bone marrow fibrosis, and pro-inflammatory cytokines than either agent alone.[1] This synergy arises from the dual targeting of interconnected oncogenic and inflammatory pathways.[7]

Quantitative Data from Clinical Trials

The clinical efficacy of this compound, primarily in combination with ruxolitinib, has been evaluated in the Phase 2 MANIFEST and the Phase 3 MANIFEST-2 trials.[2][8]

Table 1: Spleen Volume Reduction (SVR)

| Trial | Treatment Arm | Patient Population | SVR ≥35% at Week 24 | Reference |

| MANIFEST (Phase 2) | This compound + Ruxolitinib | JAKi-naïve | 68% | [8] |

| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 65.9% | [2] |

| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 35.2% | [2] |

Table 2: Total Symptom Score (TSS) Improvement

| Trial | Treatment Arm | Patient Population | TSS Reduction ≥50% at Week 24 | Mean Absolute Change in TSS at Week 24 | Reference |

| MANIFEST (Phase 2) | This compound + Ruxolitinib | JAKi-naïve | 56% | - | [8] |

| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 52.3% | -15.99 | [2][9] |

| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 46.3% | -14.05 | [2][9] |

Table 3: Bone Marrow Fibrosis (BMF) Improvement

| Trial | Treatment Arm | Patient Population | BMF Improvement ≥1 Grade at Week 24 | Reference |

| MANIFEST (Phase 2) | This compound + Ruxolitinib | JAKi-naïve | 28% (of 57 evaluable patients) | [8] |

| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 38.5% | [9] |

| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 24.2% | [9] |

Table 4: Hemoglobin (Hb) Response

| Trial | Treatment Arm | Patient Population | Hb Response at Week 24 | Reference |

| MANIFEST-2 (Phase 3) | This compound + Ruxolitinib | JAKi-naïve | 10.7% | [9] |

| MANIFEST-2 (Phase 3) | Placebo + Ruxolitinib | JAKi-naïve | 6.0% | [9] |

Experimental Protocols

Clinical Trial Design (MANIFEST-2)

The MANIFEST-2 study is a global, randomized, double-blind, active-control Phase 3 trial.

-

Patient Population: JAK inhibitor-naïve patients with myelofibrosis.

-

Intervention: Patients were randomized to receive either this compound in combination with ruxolitinib or placebo in combination with ruxolitinib.[2]

-

Primary Endpoint: Spleen volume reduction of ≥35% from baseline at week 24.[2]

-

Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS from baseline at week 24.[2]

Spleen Volume Assessment

Spleen volume was centrally assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points. The change from baseline was calculated to determine the percentage of spleen volume reduction.

Symptom Assessment

The Myelofibrosis Symptom Assessment Form (MFSAF) v4.0 was used to evaluate patient-reported symptoms. The Total Symptom Score (TSS) is a composite score of seven key symptoms: fatigue, concentration problems, early satiety, inactivity, night sweats, itching, and bone pain.

Bone Marrow Fibrosis Assessment

Bone marrow biopsies were obtained at baseline and at specified follow-up times. The degree of fibrosis was graded according to the European Myelofibrosis Network (EUMNET) criteria by central hematopathology review.

Mutational Analysis

Mutational analyses from peripheral whole blood samples were performed as an exploratory endpoint using targeted sequencing with an amplicon-based Rapid Heme Panel assay.[5]

Conclusion

This compound represents a novel therapeutic approach in myelofibrosis, targeting the underlying epigenetic dysregulation that drives the disease. Its mechanism of action, centered on BET inhibition, leads to the downregulation of key oncogenic and inflammatory pathways, including NF-κB and JAK/STAT. The robust clinical data from the MANIFEST program, particularly when combined with ruxolitinib, demonstrates significant improvements in the cardinal features of myelofibrosis. The detailed experimental protocols employed in these trials provide a solid foundation for the continued investigation and potential future application of this compound as a cornerstone of combination therapy for myelofibrosis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publications — Myeloproliferative Neoplasms Research Consortium [mpnresearchconsortium.org]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Ongoing Challenges of Managing Cytopenic Myelofibrosis in 2025: The Emergence of Non-JAK Inhibitor Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]

The Pivotal Role of BET Inhibitors in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of epigenetic research and targeted cancer therapy, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of therapeutic agents. These small molecules effectively modulate gene expression by targeting key epigenetic readers, thereby influencing oncogenic and inflammatory signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of BET inhibitors, their role in epigenetic regulation, detailed experimental protocols for their evaluation, and a summary of their therapeutic potential and challenges. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering both foundational knowledge and practical insights into this dynamic field of study.

Introduction to BET Proteins and Their Function

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, a key hallmark of active chromatin. This interaction facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of target genes.[1][2] BRD4, the most extensively studied member, is particularly enriched at super-enhancers, which are clusters of enhancers that drive the high-level expression of genes critical for cell identity and oncogenesis, such as the MYC proto-oncogene.[3]

Mechanism of Action of BET Inhibitors

BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[1] This competitive inhibition displaces BET proteins from chromatin, preventing their interaction with acetylated histones and the subsequent recruitment of the transcriptional apparatus.[1][2] The result is a highly selective downregulation of the transcription of BET-dependent genes, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[2][4] One of the most well-characterized consequences of BET inhibition is the profound suppression of MYC expression, an oncogene implicated in a wide range of human cancers.[1][5]

Signaling Pathways Modulated by BET Inhibitors

The therapeutic effects of BET inhibitors are mediated through their ability to modulate several critical signaling pathways implicated in cancer and inflammation.

MYC-Dependent Signaling

The downregulation of MYC is a central mechanism of action for many BET inhibitors.[2][5] By displacing BRD4 from the MYC super-enhancer, these inhibitors effectively shut down its transcription, leading to cell cycle arrest and apoptosis in MYC-driven malignancies.[1]

Diagram of MYC-Dependent Signaling Inhibition by BET Inhibitors

Caption: Inhibition of MYC-dependent signaling by BET inhibitors.

PI3K/AKT/mTOR Pathway

Recent studies have highlighted the interplay between BET inhibitors and the PI3K/AKT/mTOR pathway.[5][6] Inhibition of the PI3K pathway can lead to a feedback activation of receptor tyrosine kinases (RTKs), a mechanism of resistance.[7] BET inhibitors can suppress the transcription of these RTKs, thereby overcoming resistance to PI3K inhibitors and leading to synergistic anti-tumor effects when used in combination.[6][7]

Diagram of BET Inhibitor Synergy with PI3K Inhibition

Caption: Synergy of BET and PI3K inhibitors in cancer therapy.

JAK/STAT Pathway

BET inhibitors have also been shown to suppress transcriptional responses to cytokine-induced JAK/STAT signaling.[8][9] They can inhibit the transcription of STAT target genes in a gene-specific manner without affecting the activation or recruitment of STAT proteins themselves.[9] This suggests a role for BET proteins in mediating the transcriptional output of the JAK/STAT pathway, with implications for inflammatory diseases and hematological malignancies.

Wnt/β-catenin Pathway

Resistance to BET inhibitors can emerge through the activation of alternative signaling pathways, including the Wnt/β-catenin pathway.[10] In some contexts, increased Wnt/β-catenin signaling can compensate for the loss of BRD4-mediated transcription, leading to sustained expression of oncogenes like MYC.[11] Combining BET inhibitors with inhibitors of the Wnt pathway may therefore be a strategy to overcome resistance.

Quantitative Data on BET Inhibitor Activity

The potency of BET inhibitors varies across different chemical scaffolds and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.

Table 1: IC50 Values of Selected BET Inhibitors in Cancer Cell Lines

| BET Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| JQ1 | Multiple Myeloma | MM.1S | 100 | [3] |

| JQ1 | Acute Myeloid Leukemia | MV4-11 | 50-100 | [3] |

| OTX015 (Birabresib) | Acute Myeloid Leukemia | MOLM-13 | 39 | [12] |

| OTX015 (Birabresib) | Diffuse Large B-cell Lymphoma | TMD8 | 210 | [12] |

| iBET-762 (Molibresib) | Multiple Myeloma | RPMI-8226 | 200-500 | [13] |

| ABBV-075 | Acute Myeloid Leukemia | MOLM-13 | <10 | [14] |

| ABBV-744 | Prostate Cancer | 22Rv1 | 3.2 | [15] |

| ZEN-3694 | Triple-Negative Breast Cancer | MDA-MB-231 | ~250 | [16] |

Table 2: Summary of Selected Clinical Trials of BET Inhibitors

| BET Inhibitor | Phase | Cancer Type(s) | Key Findings/Status | Reference(s) |

| OTX015 (Birabresib) | I/II | Hematologic Malignancies, Solid Tumors | Modest single-agent activity, dose-limiting thrombocytopenia. | [2][16] |

| INCB057643 | I | Myelofibrosis, Myeloid Neoplasms | Generally well-tolerated, improvements in spleen size and symptoms. | [17] |

| BMS-986158 | I/IIa | Solid Tumors | Manageable safety profile, partial responses in NUT carcinoma and ovarian cancer. | [18] |

| ZEN-3694 | Ib/II | Triple-Negative Breast Cancer (in combination with Talazoparib) | Manageable toxicity, robust engagement of target DNA repair genes. | [16] |

| ODM-207 | I | Solid Tumors | Narrow therapeutic window, dose-limiting fatigue and nausea. | [19] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of BET inhibitors.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

BET inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the BET inhibitor in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.[20]

Western Blotting for BRD4 and MYC

This protocol is used to assess the protein levels of BRD4 and its target MYC following BET inhibitor treatment.

Materials:

-

Cancer cell lines

-

BET inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-MYC, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the BET inhibitor at the desired concentration and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of BET proteins and assess changes upon inhibitor treatment.

Diagram of ChIP-seq Experimental Workflow

Caption: A streamlined workflow for ChIP-seq experiments.

Procedure Outline:

-

Crosslinking: Treat cells with 1% formaldehyde to crosslink proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the chromatin with an antibody specific to the BET protein of interest (e.g., anti-BRD4).

-

Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify binding sites, and conduct differential binding analysis between treated and control samples.

RNA Sequencing (RNA-seq)

This protocol is used to analyze the global transcriptomic changes induced by BET inhibitors.

Procedure Outline:

-

RNA Extraction: Treat cells with the BET inhibitor and extract total RNA using a suitable kit.[23][24]

-

Library Preparation: Deplete ribosomal RNA (rRNA) and construct a cDNA library from the remaining RNA.[23][24]

-

Sequencing: Perform high-throughput sequencing of the cDNA library.[14][25]

-

Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon BET inhibitor treatment.[14]

Mechanisms of Resistance to BET Inhibitors

Despite their promise, resistance to BET inhibitors can develop through various mechanisms:

-

Upregulation of Compensatory Signaling Pathways: Activation of pathways like Wnt/β-catenin or MAPK can bypass the need for BET protein-mediated transcription.[10]

-

Kinome Reprogramming: Cancer cells can rewire their signaling networks to become less dependent on the pathways targeted by BET inhibitors.

-

Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

-

BRD4-independent Transcription: In some cases, cancer cells can maintain the expression of key oncogenes through mechanisms that do not require the bromodomain of BRD4.

Diagram of a CRISPR Screen for Identifying Resistance Mechanisms

Caption: Workflow for a genome-wide CRISPR screen.

Future Directions and Conclusion

BET inhibitors represent a significant advancement in the field of epigenetic therapy. While early clinical trials have shown modest single-agent activity for some solid tumors, their potential in hematologic malignancies and in combination with other targeted therapies is highly promising.[2][16] Future research will focus on:

-

Developing more selective BET inhibitors: Targeting specific bromodomains (BD1 vs. BD2) or individual BET family members may improve efficacy and reduce off-target toxicities.

-

Identifying predictive biomarkers: Robust biomarkers are needed to identify patient populations most likely to respond to BET inhibitor therapy.

-

Rational combination strategies: Combining BET inhibitors with other targeted agents, such as PI3K inhibitors, PARP inhibitors, and immune checkpoint inhibitors, holds great promise for overcoming resistance and enhancing anti-tumor activity.[6][16]

-

Exploring novel delivery systems: Advanced drug delivery technologies may help to improve the pharmacokinetic and pharmacodynamic properties of BET inhibitors.

References

- 1. youtube.com [youtube.com]

- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Combined Inhibition of BET Bromodomain and mTORC1/2 Provides Therapeutic Advantage for Rhabdomyosarcoma by Switching Cell Death Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. onclive.com [onclive.com]

- 17. ascopubs.org [ascopubs.org]

- 18. researchgate.net [researchgate.net]

- 19. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 25. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pelabresib (CPI-0610): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pelabresib (formerly CPI-0610) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4.[1] Developed by Constellation Pharmaceuticals, this compound has emerged as a promising therapeutic agent for myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that underpin its development.

Discovery and Preclinical Development

Lead Identification and Optimization

This compound was identified through a drug discovery program aimed at developing potent and selective small-molecule inhibitors of BET proteins.[2] The core chemical scaffold of this compound is a benzoisoxazoloazepine. The discovery process likely involved high-throughput screening of compound libraries to identify initial hits, followed by a rigorous lead optimization campaign to enhance potency, selectivity, and pharmacokinetic properties. While specific details of the screening cascade are proprietary, the process would have focused on optimizing the compound's ability to bind to the acetyl-lysine binding pockets of the tandem bromodomains (BD1 and BD2) of BET proteins.[3]

In Vitro Pharmacology

This compound has demonstrated potent and selective inhibition of the BRD4 bromodomain 1 (BRD4-BD1) with a half-maximal inhibitory concentration (IC50) of 39 nM.[1][4] Its inhibitory activity extends to the suppression of MYC, a key oncogene regulated by BET proteins, with a half-maximal effective concentration (EC50) of 0.18 μM.[1][4]

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 / EC50 | Reference |

| BRD4-BD1 | TR-FRET | 39 nM | [1][4] |

| MYC | Gene Expression | 0.18 µM | [1][4] |

Preclinical Efficacy in Hematologic Malignancies

Preclinical studies in various hematologic cancer models have demonstrated the anti-tumor activity of this compound. In multiple myeloma (MM) cell lines, this compound treatment led to a dose-dependent reduction in cell viability, induction of G1 cell cycle arrest, and apoptosis.[1][5][6] Furthermore, this compound was effective in overcoming the protective effects of cytokines and bone marrow stromal cells.[5][6] In a mouse xenograft model using MV-4-11 acute myeloid leukemia cells, oral administration of this compound resulted in significant tumor growth inhibition.[6]

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Cell Line | Dosing | Outcome | Reference |

| Mouse Xenograft | MV-4-11 (AML) | 30-60 mg/kg, oral, daily for 28 days | 41-80% tumor growth inhibition | [6] |

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of BET proteins, primarily BRD4, to acetylated histones on chromatin. This disrupts the transcriptional activation of key genes involved in oncogenesis, inflammation, and fibrosis. The primary downstream pathways affected are the NF-κB and JAK-STAT signaling pathways.

Inhibition of NF-κB Signaling

In preclinical studies, this compound has been shown to downregulate NF-κB signaling, a critical pathway for inflammatory responses that is constitutively active in many hematologic malignancies.[3][7][8] This leads to the suppression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, which are key drivers of the systemic symptoms and bone marrow fibrosis in myelofibrosis.[3][9][10]

// Nodes this compound [label="this compound (CPI-0610)", fillcolor="#FBBC05", fontcolor="#202124"]; BET [label="BET Proteins (BRD4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin [label="Acetylated Histones\non Chromatin", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Genes [label="NF-κB Target Genes\n(e.g., IL-6, IL-8, TNF-α)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nCytokine Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Bone Marrow Fibrosis &\nSystemic Symptoms", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> BET [label="Inhibits", color="#34A853", fontcolor="#34A853"]; BET -> Chromatin [label="Binds to", color="#4285F4", fontcolor="#4285F4"]; Chromatin -> NFkB_Genes [label="Activates Transcription of", color="#4285F4", fontcolor="#4285F4"]; NFkB_Genes -> Inflammation [color="#4285F4"]; Inflammation -> Fibrosis [color="#4285F4"]; }

Caption: this compound inhibits BET proteins, disrupting NF-κB signaling.Modulation of JAK-STAT Signaling

Myelofibrosis is characterized by dysregulated JAK-STAT signaling.[1] Preclinical evidence suggests a synergistic effect when combining a BET inhibitor with a JAK inhibitor, such as ruxolitinib.[1][8] This combination leads to a more profound reduction in splenomegaly, bone marrow fibrosis, and pro-inflammatory cytokines compared to either agent alone.[10]

// Nodes Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene\nExpression", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ruxolitinib [label="Ruxolitinib", fillcolor="#FBBC05", fontcolor="#202124"]; BET [label="BET Proteins", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokines -> JAK [color="#4285F4"]; JAK -> STAT [label="Phosphorylates", color="#4285F4", fontcolor="#4285F4"]; STAT -> TargetGenes [label="Activates", color="#4285F4", fontcolor="#4285F4"]; Ruxolitinib -> JAK [label="Inhibits", color="#34A853", fontcolor="#34A853"]; this compound -> BET [label="Inhibits", color="#34A853", fontcolor="#34A853"]; BET -> TargetGenes [label="Co-activates", color="#4285F4", fontcolor="#4285F4"]; }

Caption: this compound and Ruxolitinib synergistically inhibit JAK-STAT signaling.Clinical Development in Myelofibrosis

The clinical development of this compound has primarily focused on its use in myelofibrosis, both as a monotherapy and in combination with the JAK inhibitor ruxolitinib. The pivotal clinical trials are the Phase 2 MANIFEST study and the Phase 3 MANIFEST-2 study.[1][10]

MANIFEST Phase 2 Study

The MANIFEST study (NCT02158858) is an open-label, Phase 2 trial that evaluated this compound in several arms, including as monotherapy for patients who are intolerant or refractory to ruxolitinib, and in combination with ruxolitinib for both JAK inhibitor-naïve patients and those with a suboptimal response.[1][8]

In JAK inhibitor-naïve patients (Arm 3), the combination of this compound and ruxolitinib demonstrated significant clinical activity. At 24 weeks, 68% of patients achieved a spleen volume reduction of at least 35% (SVR35), and 56% of patients achieved a total symptom score reduction of at least 50% (TSS50).[9][11]

Table 3: Key Efficacy Data from MANIFEST Study (Arm 3, JAKi-Naïve)

| Endpoint | Timepoint | Result | Reference |

| SVR35 | Week 24 | 68% (57/84) | [9][11] |

| TSS50 | Week 24 | 56% (46/82) | [9][11] |

| Anemia Improvement | Week 24 | 36% (29/84) | [11] |

| Bone Marrow Fibrosis Improvement (≥1 grade) | Week 24 | 28% (16/57) | [11] |

MANIFEST-2 Phase 3 Study

The MANIFEST-2 study (NCT04603495) is a global, randomized, double-blind, placebo-controlled Phase 3 trial evaluating this compound in combination with ruxolitinib versus placebo plus ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[3][5][10] The study met its primary endpoint, demonstrating a statistically significant improvement in SVR35 at week 24 for the this compound combination arm.[5][6]

Table 4: Key Efficacy Data from MANIFEST-2 Study

| Endpoint | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | p-value | Reference |

| SVR35 at Week 24 | 65.9% | 35.2% | <0.001 | [3][5][6] |

| Absolute Change in TSS at Week 24 | -15.99 | -14.05 | 0.0545 | [3][5] |

| TSS50 at Week 24 | 52.3% | 46.3% | 0.216 | [12][13] |

| Bone Marrow Fibrosis Improvement (≥1 grade) | 38.5% | 24.2% | 0.019 | [13][14] |

| Hemoglobin Response | 10.7% | 6.0% | - | [13][14] |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common treatment-emergent adverse events include thrombocytopenia, anemia, fatigue, and nausea.[3][15] Thrombocytopenia is a known class effect of BET inhibitors and was found to be dose-dependent, reversible, and non-cumulative.[3][15]

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies in drug discovery and pharmacology, plausible protocols for key experiments are outlined below.

BET Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is commonly used to measure the binding of inhibitors to bromodomains.

// Nodes Start [label="Start: Prepare Assay Components", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Incubate His-tagged BRD4-BD1,\nbiotinylated histone H4 peptide,\nand this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add Europium-labeled anti-His antibody\nand Streptavidin-Allophycocyanin (APC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Incubate to allow for FRET", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Read TR-FRET signal", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; }

Caption: Workflow for a typical TR-FRET based BET inhibition assay.-

Reagents : Recombinant His-tagged BRD4-BD1, biotinylated histone H4 peptide (acetylated), Europium-labeled anti-His antibody, Streptavidin-Allophycocyanin (APC), this compound (serially diluted), and assay buffer.

-

Procedure :

-

Add BRD4-BD1, biotinylated histone H4 peptide, and this compound to a 384-well plate and incubate.

-

Add the detection reagents (Europium-labeled anti-His antibody and Streptavidin-APC) and incubate.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

-

-

Data Analysis : The ratio of the two emission wavelengths is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay

Cell viability is typically assessed using a commercially available kit, such as CellTiter-Glo®.

-

Cell Culture : Plate hematologic cancer cell lines (e.g., INA6, MM.1S) in 96-well plates and treat with serial dilutions of this compound.

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours).

-

Assay : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis : Measure luminescence using a plate reader and calculate the percentage of viable cells relative to a vehicle-treated control.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

-

Cell Line : Use a cell line that has been stably transfected with a reporter construct containing NF-κB response elements upstream of a luciferase gene.

-

Treatment : Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound.

-

Lysis and Luciferase Assay : Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis : A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion

This compound (CPI-0610) is a potent and selective BET inhibitor that has demonstrated significant clinical activity in patients with myelofibrosis, particularly in combination with the JAK inhibitor ruxolitinib. Its mechanism of action, involving the modulation of key oncogenic and inflammatory pathways, provides a strong rationale for its therapeutic potential. The robust data from the MANIFEST and MANIFEST-2 clinical trials support the continued development of this compound as a novel and impactful treatment for this challenging disease. Further research will continue to elucidate its long-term efficacy and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. annualreports.com [annualreports.com]

- 15. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Pelabresib

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Pelabresib

Introduction

This compound (formerly CPI-0610) is an investigational, first-in-class, oral small-molecule inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins.[1][2] Developed by Constellation Pharmaceuticals, this compound represents a novel epigenetic approach to cancer therapy, primarily targeting the underlying disease mechanisms of myelofibrosis (MF), a rare bone marrow cancer.[3] It is being evaluated both as a monotherapy and in combination with Janus kinase (JAK) inhibitors, such as ruxolitinib, to address the limitations of current standard-of-care treatments.[4][5] Preclinical and clinical studies have demonstrated its potential to modify key pathogenic pathways involved in inflammation, oncogene expression, and bone marrow fibrosis.[4][6]

Mechanism of Action

This compound selectively inhibits the BD1 and BD2 bromodomains of BET proteins (including BRD2, BRD3, BRD4, and BRDT).[3][4] These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to specific gene promoters.[3] In hematologic malignancies like myelofibrosis, aberrant BET protein activity drives the expression of oncogenes (e.g., MYC, BCL-2) and pro-inflammatory genes regulated by pathways such as Nuclear Factor-kappa B (NF-κB).[2][3][7]

By binding to BET bromodomains, this compound displaces them from chromatin, leading to the transcriptional repression of these key downstream target genes.[3][6] This disruption of pathogenic gene expression programs results in reduced proliferation of malignant cells, decreased production of inflammatory cytokines, and has shown potential to improve bone marrow fibrosis, addressing the core hallmarks of myelofibrosis.[4][7]

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound has been characterized in a first-in-human Phase 1 study involving patients with relapsed or refractory lymphoma (NCT01949883).[1][8] The study evaluated both capsule and tablet formulations, with the tablet showing greater bioavailability.[8]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : this compound is rapidly absorbed following oral administration, with maximum plasma concentrations (Tmax) reached at approximately 2.9 hours post-dose.[1] Systemic exposure, measured by AUC, increases proportionally with the dose.[8]

-

Distribution : The apparent volume of distribution (Vd/F) has been determined as part of population PK assessments.[9]

-

Metabolism : The plasma concentration data includes metabolites M542/M544, which are monitored in clinical studies.[9]

-

Elimination : Plasma concentrations decline in a generally monophasic manner. The half-life is approximately 15-16 hours, which supports a once-daily (QD) dosing schedule.[1][8] Following 14 days of daily dosing, there was a low accumulation of approximately 40%.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key PK parameters from the Phase 1 study.

| Parameter | Value | Formulation | Study |

| Time to Max. Concentration (Tmax) | ~2.9 hours | Capsule & Tablet | [1] |

| Half-life (t½) | ~15-16 hours | Capsule & Tablet | [1][8] |

| Dose Proportionality | Dose-proportional increases in systemic exposure | Capsule & Tablet | [8] |

| Bioavailability | Tablet formulation was 60% greater than capsules | Capsule vs. Tablet | [8] |

| Accumulation (after 14 days) | ~40% | Not Specified | [1] |

Pharmacodynamics (PD)

The pharmacodynamic effects of this compound are demonstrated through target engagement biomarkers and clinical efficacy measures in patients with myelofibrosis.

Target Engagement and Biomarkers

-

Gene Expression Modulation : In the Phase 1 lymphoma study, this compound demonstrated appreciable suppression of Interleukin-8 (IL-8) and C-C Motif Chemokine Receptor 1 (CCR1) mRNA in peripheral blood mononuclear cells.[1] This effect was observed at capsule doses ≥120 mg and with both 125 mg and 225 mg tablet doses, occurring as early as 2 hours post-dose, indicating rapid transcriptional regulation.[1][8]

-

Cytokine Reduction : In myelofibrosis trials, this compound, particularly in combination with ruxolitinib, led to a greater magnitude of reduction in pro-inflammatory cytokines, including TNF, IL-6, and IL-8, compared to ruxolitinib alone.[10] This aligns with its mechanism of downregulating NF-κB signaling.[7][11]

Clinical Efficacy in Myelofibrosis

The clinical activity of this compound has been extensively studied in the Phase 2 MANIFEST and Phase 3 MANIFEST-2 trials.[12]

The tables below summarize key efficacy endpoints from the MANIFEST-2 trial, which compared this compound plus ruxolitinib to placebo plus ruxolitinib in JAK inhibitor-naïve patients.[12]

Spleen Volume and Symptom Score Reduction (MANIFEST-2, Week 24)

| Endpoint | This compound + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | P-value |

| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | <0.001[10] |

| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | 0.216[13] |

| Absolute Change in TSS | -15.99 | -14.05 | 0.0545[10] |

| Dual SVR35 and TSS50 Response | 40.2% | 18.5% | N/A[13] |

Anemia and Bone Marrow Fibrosis Improvement (MANIFEST-2)

| Endpoint | This compound + Ruxolitinib | Placebo + Ruxolitinib | P-value |

| Hemoglobin Response | 10.7% (23/214) | 6.0% (13/216) | N/A[13] |

| BMF Improvement ≥1 Grade | 38.5% (40/104) | 24.2% (24/99) | 0.019[13] |

Experimental Protocols

Pharmacokinetic Analysis

-

Sample Collection : In the Phase 1 study (NCT01949883), blood samples for PK analysis were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours after the initial dose on Day 1, and at multiple time points following the Day 14 dose to assess steady-state.[8]

-

Sample Processing : Blood samples were centrifuged within 30 minutes to harvest plasma, which was then stored at -80°C until analysis.[8]

-

Quantification Method : The concentration of this compound in plasma was determined using a validated reverse-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) method.[8]

-

Data Analysis : Plasma concentration-time data were analyzed by noncompartmental methods using WinNonlin software. The area under the plasma concentration-time curve (AUC) was estimated using the linear-log trapezoidal method.[8]

Pharmacodynamic Analysis

-

Sample Collection : For PD analysis in the Phase 1 study, peripheral blood mononuclear cells (PBMCs) were isolated from blood samples.[1]

-

Biomarker Quantification : Changes in the expression of genes sensitive to BET inhibition, such as IL8 and CCR1, were measured in PBMCs using quantitative real-time polymerase chain reaction (qRT-PCR).[1][8]

-

Clinical Endpoint Assessment (Myelofibrosis) :

-

Spleen Volume : Assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[14]

-

Symptom Score : Patient-reported outcomes were collected using the Myelofibrosis Symptom Assessment Form (MFSAF v4.0), which calculates a Total Symptom Score (TSS).[13]

-

Bone Marrow Fibrosis : Evaluated from bone marrow biopsies according to European Myelofibrosis Network (EUMNET) criteria.[13]

-

Safety and Tolerability

Across clinical trials, this compound has shown a manageable safety profile. The most common treatment-emergent adverse events include thrombocytopenia, which is a known class effect of BET inhibitors, anemia, and low-grade gastrointestinal events like nausea and diarrhea.[8][12] In the MANIFEST-2 study, the combination of this compound and ruxolitinib was generally well-tolerated.[12] Thrombocytopenia and anemia were the most frequent adverse events but were manageable.[10] The maximum tolerated dose (MTD) was determined to be 225 mg (tablet) once daily on a 14 days on, 7 days off schedule.[8] For subsequent studies in myelofibrosis, a 125 mg tablet dose was selected.[8][12]

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (CPI-0610): An Exciting Novel Drug for the Treatment of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of this compound in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Preclinical Profile of Pelabresib (CPI-0610) in Hematologic Malignancies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (CPI-0610) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their function as transcriptional co-activators, leading to the downregulation of key oncogenes and pro-inflammatory pathways. This mechanism of action has positioned this compound as a promising therapeutic agent in a range of hematologic malignancies, with a primary focus on myelofibrosis (MF), as well as demonstrated preclinical activity in multiple myeloma (MM), lymphoma, and leukemia. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of hematologic malignancy cell lines. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Malignancy | Reference |

| BRD4-BD1 IC50 | 39 nM | Biochemical Assay | - | [1] |

| MYC EC50 | 0.18 µM | Multiple Myeloma Cells | Multiple Myeloma | [1] |

Table 2: Cellular Effects of this compound in Multiple Myeloma

| Parameter | Concentration | Duration | Cell Lines | Effect | Reference |

| Cell Viability | 0-1500 nM | 72 hours | MM cell lines, primary MM cells | Dose-dependent reduction | [1] |

| Cell Cycle Arrest | 800 nM | 72 hours | INA6, MM.1S | G1 phase arrest | [1] |

| Apoptosis | 800 nM | 72 hours | INA6, MM.1S | Significant increase | [1] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways, most notably the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many hematologic malignancies. This compound has been shown to downregulate NF-κB signaling, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[2][3]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is another crucial signaling cascade that is frequently dysregulated in hematologic malignancies, particularly in myeloproliferative neoplasms like myelofibrosis. Preclinical studies suggest that the combination of a BET inhibitor like this compound with a JAK inhibitor (e.g., ruxolitinib) can lead to synergistic effects.[4]

In Vivo Preclinical Models

The anti-tumor efficacy of this compound has been evaluated in several preclinical xenograft models of hematologic malignancies.

Table 3: Summary of In Vivo Efficacy of this compound

| Model | Malignancy | Dosing | Outcome | Reference |

| MV-4-11 Xenograft | Acute Myeloid Leukemia | 30-60 mg/kg, oral, for 28 days | 41-80% tumor growth inhibition | [1] |

| Raji Burkitt Lymphoma Xenograft | Burkitt Lymphoma | Dose-dependent | Inhibition of MYC expression | [2] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay

-

Principle: To determine the effect of this compound on the proliferation of hematologic cancer cell lines.

-

Method:

-

Seed cells in 96-well plates at a specified density.

-

Treat cells with a range of this compound concentrations (e.g., 0-1500 nM) for a defined period (e.g., 72 hours).[1]

-

Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure absorbance or luminescence according to the assay manufacturer's instructions.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

-

Method:

-

Treat cells with this compound (e.g., 800 nM) for a specified duration (e.g., 72 hours).[1]

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubate for 20 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.[5]

-

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

In Vivo Xenograft Study

-

Principle: To evaluate the anti-tumor activity of this compound in a living organism.

-

Method (General Protocol for Subcutaneous Xenograft):

-

Implant human hematologic cancer cells (e.g., 1 x 106 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[6]

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).[6]

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a specified dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Conclusion

The preclinical data for this compound (CPI-0610) provide a strong rationale for its clinical development in hematologic malignancies. Its potent BET inhibitory activity translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. The modulation of key oncogenic and inflammatory pathways, such as NF-κB and JAK/STAT, underscores its potential to address the underlying drivers of these diseases. Furthermore, the encouraging in vivo efficacy in various preclinical models supports its continued investigation in clinical trials, both as a monotherapy and in combination with other targeted agents. This technical guide summarizes the foundational preclinical evidence that forms the basis for the ongoing clinical evaluation of this compound as a promising new therapy for patients with hematologic cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esmo.org [esmo.org]

- 4. rsc.org [rsc.org]

- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 6. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide on Pelabresib's Effect on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (formerly CPI-0610) is an investigational, orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms, this compound has emerged as a promising therapeutic agent.[2] Myelofibrosis pathogenesis is driven by dysregulated signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] While JAK inhibitors are the current standard of care, they do not fully address the underlying disease biology.[4] this compound's mechanism of action, which involves the epigenetic modulation of key oncogenic and inflammatory gene expression, offers a novel approach to treating myelofibrosis.[2][5]

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on the NF-κB signaling pathway, supported by preclinical and clinical data.

The NF-κB Signaling Pathway: A Brief Overview

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[6][7] In mammals, this family consists of five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8]

The canonical NF-κB pathway is activated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), which leads to the activation of the IκB kinase (IKK) complex.[7][8] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[8] This releases the NF-κB heterodimer (most commonly p50/p65), allowing it to translocate to the nucleus and activate the transcription of its target genes.[7][8]

Constitutive activation of the NF-κB pathway is a hallmark of many cancers, including hematologic malignancies, where it drives chronic inflammation and tumor cell survival.[6][9]

Core Mechanism of Action: this compound's Modulation of NF-κB Signaling

This compound's primary mechanism of action is the inhibition of BET proteins, particularly BRD2, BRD3, BRD4, and the testis-specific BRDT.[6] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[10]

The link between BET proteins and NF-κB signaling is well-established. BRD4, a key member of the BET family, directly interacts with the acetylated RelA/p65 subunit of NF-κB.[10] This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of NF-κB target genes, which in turn stimulates transcriptional elongation.[10]

By competitively binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones and acetylated RelA/p65.[10][11] This disruption leads to the suppression of NF-κB-dependent transcription of pro-inflammatory and oncogenic genes.[12][13]

dot

Caption: this compound inhibits BRD4, disrupting NF-κB mediated gene transcription.

Experimental Evidence and Quantitative Data

The effect of this compound on the NF-κB signaling pathway has been demonstrated through both preclinical and clinical studies.

Preclinical Studies

In preclinical models, this compound has been shown to downregulate NF-κB signaling activity, leading to decreased viability in lymphoma cell lines.[6] Furthermore, BET inhibitors have been observed to suppress inflammatory responses mediated by NF-κB.[10] The pan-BET inhibitor I-BET762 was shown to prevent or diminish the incidence of death in mice given lethal doses of lipopolysaccharide (LPS), a potent activator of the NF-κB pathway.[10]

Clinical Studies

Clinical trials of this compound, particularly the MANIFEST and MANIFEST-2 studies, have provided quantitative data on its impact on NF-κB-regulated cytokines and disease markers in patients with myelofibrosis.

Table 1: Effect of this compound on NF-κB Target Gene Expression in a Phase I Study [6][9]

| Target Gene | Dose of this compound | Change in mRNA Expression |

| IL-8 | > 120 mg capsule | Appreciable suppression |

| CCR1 | > 170 mg capsule | Appreciable suppression |

Table 2: Clinical Efficacy of this compound in Combination with Ruxolitinib in JAK inhibitor-Naïve Myelofibrosis Patients (MANIFEST-2 Study) [4][14][15]

| Endpoint (at Week 24) | This compound + Ruxolitinib | Placebo + Ruxolitinib | p-value |

| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | < 0.001 |

| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | Not Statistically Significant |

| Improvement in Bone Marrow Fibrosis (≥1 grade) | 38.5% | 24.2% | 0.019 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels (MANIFEST-2 Study) [15]

| Cytokine | This compound + Ruxolitinib | Placebo + Ruxolitinib |

| IL-6 | Decreased (greater magnitude of reduction) | Decreased |

| TNF-α | Decreased (greater magnitude of reduction) | Decreased |

| IL-8 | Decreased | Increased |

These data demonstrate that this compound, particularly in combination with ruxolitinib, leads to a significant reduction in spleen volume and improvements in bone marrow fibrosis, which are hallmarks of myelofibrosis.[1] The reduction in pro-inflammatory cytokines, including the NF-κB target genes IL-6, TNF-α, and IL-8, provides direct evidence of this compound's impact on this signaling pathway in a clinical setting.[15][16]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of BET inhibitors on the NF-κB signaling pathway.

Western Blot for NF-κB Pathway Proteins

This protocol is used to determine the protein levels of key components of the NF-κB pathway.

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., lymphoma cells, myeloid leukemia cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes

This method quantifies the mRNA expression levels of NF-κB target genes.

-

Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for NF-κB target genes (e.g., IL6, IL8, TNF) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

References

- 1. MorphoSys’ this compound Improves All Four Hallmarks of Myelofibrosis in Phase 3 MANIFEST-2 Study - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. esmo.org [esmo.org]

- 5. This compound for Myelofibrosis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. P1027: UPDATED DURABILITY OF RESPONSE AND SAFETY IN MANIFEST ARM 3: this compound (CPI-0610) COMBINED WITH RUXOLITINIB FOR JAK INHIBITOR TREATMENT-NAÏVE PATIENTS WITH MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. This compound plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MANIFEST: this compound in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Pelabresib: A Deep Dive into a Novel BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelabresib (CPI-0610) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD2, BRD3, and BRD4.[1] Developed by Constellation Pharmaceuticals, this compound has shown significant promise in clinical trials for the treatment of myelofibrosis (MF), a rare and debilitating bone marrow cancer.[2][3] This technical guide delves into the core of this compound's design, elucidating its structural-activity relationship (SAR), the experimental methodologies used in its evaluation, and the key signaling pathways it modulates.

Mechanism of Action: Epigenetic Modulation through BET Inhibition

BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4] This process is integral to the expression of genes involved in cell proliferation, inflammation, and oncogenesis. In myelofibrosis, dysregulated BET protein activity contributes to the overexpression of pro-inflammatory cytokines and oncogenes such as MYC and NF-κB, driving the disease's pathogenesis.[2][5]

This compound competitively binds to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with chromatin.[2] This disruption of epigenetic reading leads to the downregulation of key target genes, resulting in reduced inflammation, decreased cancer cell proliferation, and induction of apoptosis.[1][6]

The Discovery and Optimization of this compound: A Structure-Based Approach

The development of this compound stemmed from a fragment-based drug discovery campaign that identified an amino-isoxazole fragment capable of binding to the BRD4 bromodomain 1 (BD1).[7] This initial hit mimicked the key interactions of the natural ligand, acetylated lysine. Through a structure-based design approach, utilizing high-resolution co-crystal structures, this fragment was elaborated into a novel and potent isoxazole azepine scaffold.[7]

Core Scaffold and Key Interactions

The core of this compound is a thienotriazolodiazepine-related scaffold, which provides the fundamental framework for interaction with the BET bromodomain binding pocket. The key interactions are facilitated by:

-

A Triazole Ring: The 1-methyl triazolo ring system is crucial for high-affinity binding to the BET bromodomains.[8]

-

Hydrogen Bonding: The molecule forms critical hydrogen bonds with conserved residues within the binding pocket, mimicking the acetyl-lysine interaction.

-

Hydrophobic Interactions: The aromatic regions of the molecule engage in hydrophobic interactions with non-polar residues in the binding pocket, contributing to its potency.

Structure-Activity Relationship (SAR) of the Isoxazole Azepine Series

The optimization of the initial fragment hit into this compound involved systematic modifications to different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. The following sections detail the SAR for key regions of the isoxazole azepine scaffold, with quantitative data summarized in the tables below.

Modifications to the side chain extending from the azepine ring were explored to optimize interactions within the binding pocket.

| Compound ID | R Group | BRD4 BD1 IC50 (nM) | H929 Cell Proliferation IC50 (nM) |

| 1 | H | >10,000 | >10,000 |

| 2a | Me | 250 | 500 |

| 2b | Et | 150 | 300 |

| 2c | iPr | 300 | 600 |

| This compound | CH2CONH2 | 39 | 180 |

Data is illustrative and based on typical SAR findings for this class of compounds.

The data indicates that a small alkyl group at the R position improves potency compared to hydrogen. The introduction of an acetamide side chain, as seen in this compound, significantly enhances both biochemical and cellular potency. This is likely due to the formation of an additional hydrogen bond with the protein.

Variations of the substituent on the aromatic ring fused to the azepine were investigated to improve potency and selectivity.

| Compound ID | X Group | BRD4 BD1 IC50 (nM) | H929 Cell Proliferation IC50 (nM) |

| 3a | H | 500 | 1000 |

| 3b | 4-F | 200 | 400 |

| 3c | 4-Cl | 100 | 250 |

| This compound | 4-Cl | 39 | 180 |

Data is illustrative and based on typical SAR findings for this class of compounds.

The substitution pattern on the aromatic ring plays a significant role in the inhibitor's potency. Halogen substituents at the 4-position, particularly chlorine, lead to a substantial increase in both biochemical and cellular activity. This is likely due to favorable hydrophobic and electronic interactions within the binding pocket.

Experimental Protocols

The evaluation of this compound and its analogs involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

BET Bromodomain Binding Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of inhibitors to BET bromodomains.

Methodology:

-

Reagents: Biotinylated histone H4 peptide (acetylated), GST-tagged BRD4-BD1, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

-

Procedure:

-

In a 384-well plate, the test compound (e.g., this compound) is incubated with GST-BRD4-BD1 and the biotinylated histone peptide.

-

Streptavidin-coated Donor beads and anti-GST Acceptor beads are then added to the wells.

-

If the inhibitor does not bind to BRD4-BD1, the histone peptide will bind, bringing the Donor and Acceptor beads into close proximity.

-

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the nearby Acceptor bead, resulting in a light emission at 520-620 nm.

-

If the inhibitor binds to BRD4-BD1, it displaces the histone peptide, preventing the proximity of the beads and leading to a decrease in the AlphaScreen signal.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the signal by 50%, is calculated from a dose-response curve.

Cellular Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation, viability, or cytotoxicity assays.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., multiple myeloma cell line H929) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: The MTS reagent, which contains a tetrazolium salt, is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the culture medium.

-

Data Analysis: The absorbance of the formazan product is measured at 490 nm using a plate reader. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits BET proteins, disrupting gene expression and downstream oncogenic pathways.

Caption: A typical workflow for the discovery and optimization of BET inhibitors like this compound.

Conclusion

The structural-activity relationship of this compound highlights a successful example of structure-based drug design. The optimization of an initial fragment hit through systematic chemical modifications led to a potent and selective BET inhibitor with promising clinical activity. The detailed understanding of the SAR, coupled with robust experimental methodologies, has been instrumental in the development of this compound as a potential new therapeutic option for patients with myelofibrosis and other hematological malignancies. Further exploration of the isoxazole azepine scaffold may lead to the discovery of next-generation BET inhibitors with improved properties.

References

- 1. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cnst-10k_20201231.htm [sec.gov]

- 4. BET bromodomain inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. A Phase I Study of this compound (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family - PubMed [pubmed.ncbi.nlm.nih.gov]

Pelabresib's Impact on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pelabresib (CPI-0610) is an investigational, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4.[1][2] In the context of myelofibrosis (MF), a myeloproliferative neoplasm characterized by excessive production of inflammatory cytokines, this compound has demonstrated a significant impact on downregulating key signaling pathways that drive this inflammatory state. This technical guide provides a detailed overview of this compound's mechanism of action, its effect on cytokine expression as evidenced in clinical trials, and the experimental methodologies employed to ascertain these effects.

Mechanism of Action: BET Inhibition and Downregulation of NF-κB Signaling

This compound functions by selectively inhibiting the BD1 and BD2 bromodomains of BET proteins.[3][4] These proteins are crucial epigenetic readers that regulate the transcription of a variety of genes, including those involved in oncogenesis and inflammation.[1][2] A key pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively activated in many malignancies and is a central driver of inflammatory cytokine production.[3][4][5]

By inhibiting BET proteins, this compound disrupts the transcriptional activation of NF-κB target genes, leading to a reduction in the expression of numerous pro-inflammatory cytokines.[5][6] Preclinical and clinical studies have shown that this inhibition leads to a rapid and sustained decrease in the levels of circulating inflammatory cytokines.[5][7]